molecular formula C8H2BrF4NO B15292485 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole

4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B15292485
M. Wt: 284.00 g/mol
InChI Key: AEOPZDVHBUOLFR-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole include:

    4-Bromo-7-fluoro-2-(trifluoromethyl)quinoline: This compound shares similar substituents but has a quinoline ring instead of a benzoxazole ring.

    4-Bromo-7-fluoro-2-methylquinoline: Another related compound with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific combination of substituents and the benzoxazole ring, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C8H2BrF4NO

Molecular Weight

284.00 g/mol

IUPAC Name

4-bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H2BrF4NO/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H

InChI Key

AEOPZDVHBUOLFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)OC(=N2)C(F)(F)F)Br

Origin of Product

United States

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